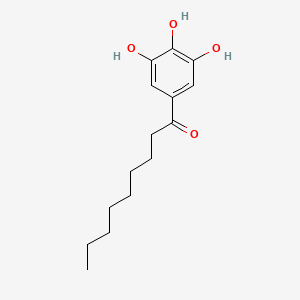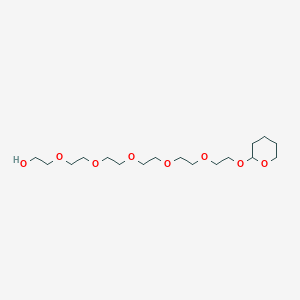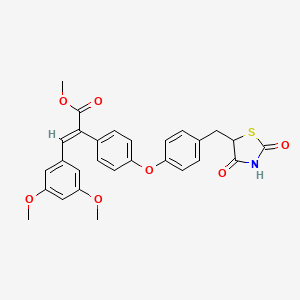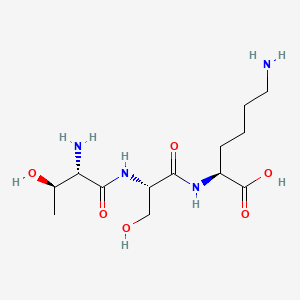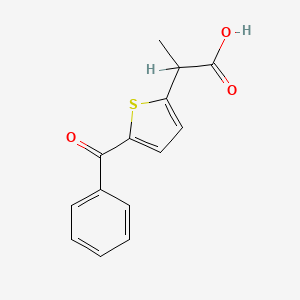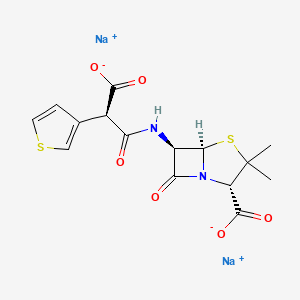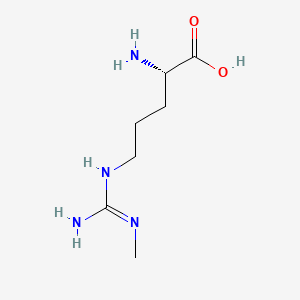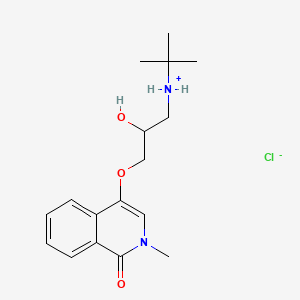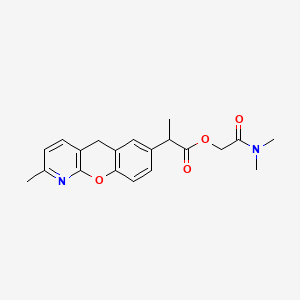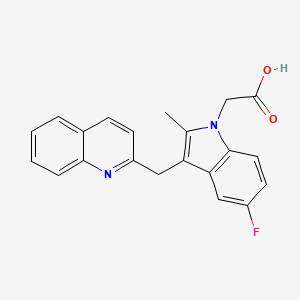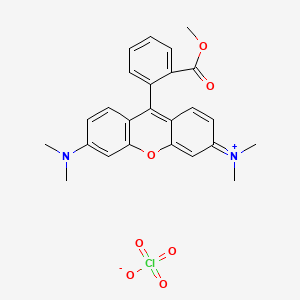
四甲基罗丹明甲酯高氯酸盐
描述
Tetramethylrhodamine methyl ester perchlorate is a membrane-permeant, cationic, fluorescent dye. It is widely used in scientific research due to its ability to label mitochondria and mark embryonic stem cell/induced pluripotent stem cell-derived cardiomyocytes . This compound is particularly useful for the isolation of mature cardiomyocytes and is known for its red-orange fluorescence .
科学研究应用
Tetramethylrhodamine methyl ester perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study various chemical processes.
作用机制
Target of Action
Tetramethylrhodamine methyl ester perchlorate (TMRM) is a cell-permeant dye that primarily targets mitochondria . Mitochondria are essential organelles in cells responsible for producing energy through the process of oxidative phosphorylation .
Mode of Action
TMRM operates by accumulating in active mitochondria with intact membrane potentials . The dye is cationic, allowing it to pass through the cell membrane and accumulate in the mitochondria due to the negative membrane potential inside these organelles . If the cells are healthy and have functioning mitochondria, the signal is bright . Upon loss of the mitochondrial membrane potential, tmrm accumulation ceases, and the signal dims or disappears .
Biochemical Pathways
TMRM is involved in the pathway of mitochondrial function assessment. It is used to monitor the mitochondrial membrane potential, which is an indicator of mitochondrial health . Changes in the mitochondrial membrane potential can affect various biochemical pathways, including energy production, reactive oxygen species generation, and apoptosis .
Pharmacokinetics
It is known that tmrm is a cell-permeant dye, indicating that it can readily cross cell membranes to reach its target, the mitochondria . The dye’s accumulation in the mitochondria is dependent on the mitochondrial membrane potential .
Result of Action
The primary result of TMRM action is the generation of a fluorescent signal that corresponds to the health and functionality of mitochondria . A bright signal indicates healthy, functioning mitochondria with intact membrane potentials, while a dim or absent signal suggests loss of mitochondrial membrane potential, which could be indicative of cell stress or apoptosis .
Action Environment
The action of TMRM can be influenced by various environmental factors. For instance, the dye should be stored in a freezer and protected from light to maintain its stability . Furthermore, the concentration of TMRM used can be adjusted depending on the specific application and cell type . It’s also worth noting that the dye’s fluorescence can be detected using specific filter sets, suggesting that the detection environment (e.g., the type of microscopy used) can also influence the results .
生化分析
Biochemical Properties
Tetramethylrhodamine methyl ester perchlorate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its ability to accumulate in active mitochondria with intact membrane potentials . If the cells are healthy and have functioning mitochondria, the signal is bright. Upon loss of the mitochondrial membrane potential, TMRM accumulation ceases, and the signal dims or disappears .
Cellular Effects
Tetramethylrhodamine methyl ester perchlorate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used to study the effects of high glucose in inducing mitochondrial morphology and metabolic changes .
Molecular Mechanism
The mechanism of action of Tetramethylrhodamine methyl ester perchlorate is quite complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The dye accumulates in active mitochondria, which allows it to interact with various biomolecules within the mitochondria .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Tetramethylrhodamine methyl ester perchlorate may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Tetramethylrhodamine methyl ester perchlorate is involved in the mitochondrial membrane potential pathway . It interacts with various enzymes or cofactors within this pathway. Specific effects on metabolic flux or metabolite levels are not mentioned in the available resources.
Transport and Distribution
Tetramethylrhodamine methyl ester perchlorate is transported and distributed within cells and tissues. It can permeate the cell membrane and accumulate in active mitochondria with intact membrane potentials .
Subcellular Localization
The subcellular localization of Tetramethylrhodamine methyl ester perchlorate is primarily within the mitochondria . Any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not mentioned in the available resources.
准备方法
The synthesis of Tetramethylrhodamine methyl ester perchlorate involves the esterification of tetramethylrhodamine with methanol in the presence of perchloric acid. The reaction typically requires anhydrous conditions and is carried out under reflux . Industrial production methods often involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield .
化学反应分析
Tetramethylrhodamine methyl ester perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this is less common in typical applications.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Tetramethylrhodamine methyl ester perchlorate is often compared with other rhodamine dyes, such as Tetramethylrhodamine ethyl ester perchlorate (TMRE). Both compounds are used for similar applications, but Tetramethylrhodamine methyl ester perchlorate is preferred for its higher specificity and lower toxicity . Other similar compounds include:
- Tetramethylrhodamine ethyl ester perchlorate (TMRE)
- Rhodamine 123
- MitoTracker dyes
These compounds share similar properties but differ in their specific applications and fluorescence characteristics.
属性
IUPAC Name |
[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2O3.ClHO4/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;2-1(3,4)5/h6-15H,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYWPQMAWCYNGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471905 | |
| Record name | TMRM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115532-50-8 | |
| Record name | TMRM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylrhodamine Methyl Ester Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


